

### JNJ-47965567 in ALS Models: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | JNJ4796   |           |  |  |  |
| Cat. No.:            | B15565123 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for JNJ-47965567, a P2X7 receptor antagonist, in the context of Amyotrophic Lateral Sclerosis (ALS) animal models. The performance of JNJ-47965567 is compared with other P2X7 antagonists and alternative therapeutic compounds that have been evaluated in the widely used SOD1-G93A transgenic mouse model of ALS.

## Overview of JNJ-47965567 in ALS Preclinical Studies

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation.[1] Its role in ALS has been investigated in the SOD1-G93A mouse model, which mimics many aspects of the human disease. However, preclinical studies have yielded conflicting results regarding its efficacy, highlighting the critical importance of experimental design and treatment parameters.

One study reported that JNJ-47965567, when administered three times a week from the onset of disease symptoms, did not alter disease progression, motor coordination, or survival in SOD1-G93A mice.[2][3] In contrast, another study found that a more frequent administration of four times per week, initiated at a pre-symptomatic stage, delayed disease onset and improved motor performance, specifically in female mice, although it did not extend overall survival.[4][5] A third publication noted that both JNJ-47965567 and another P2X7 antagonist, A804598,



"totally failed" to alter survival and disease progression when treatment was started in the early symptomatic phase.

# Comparative Efficacy of Investigational Compounds in the SOD1-G93A ALS Mouse Model

The following tables summarize the quantitative data from preclinical studies of JNJ-47965567 and selected alternative compounds in the SOD1-G93A mouse model.

Table 1: P2X7 Receptor Antagonists

| Compound               | Dosing Regimen                                                                                                                                                               | Key Findings in SOD1-G93A Mice                                                                                     | Reference |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| JNJ-47965567           | 30 mg/kg, i.p.,<br>3x/week from disease<br>onset                                                                                                                             | No significant effect<br>on survival, motor<br>performance, or<br>weight loss.                                     | [2][3]    |
| JNJ-47965567           | Delayed disease 30 mg/kg, i.p., 4x/week from presymptomatic stage (P60)  Delayed disease onset and improve motor performance female mice; no efformation on overall survival |                                                                                                                    | [4][5]    |
| A804598                | 30 mg/kg, i.p., daily<br>from symptomatic<br>stage (P98)                                                                                                                     | Downregulated IL-1β mRNA expression but had no significant effect on motor neuron loss, gliosis, or survival.      | [6]       |
| Brilliant Blue G (BBG) | 45.5 mg/kg, i.p.,<br>3x/week from pre-<br>symptomatic stage<br>(P62-64)                                                                                                      | Reduced body weight loss and prolonged survival in female mice; no effect on clinical score or motor coordination. | [6]       |



Table 2: Alternative Therapeutic Compounds

| Compound           | Dosing<br>Regimen                                           | Plausible<br>Mechanism of<br>Action                                | Key Findings<br>in SOD1-G93A<br>Mice                                                                                                                    | Reference |
|--------------------|-------------------------------------------------------------|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acetyl-L-carnitine | Not specified in<br>SOD1-G93A<br>model in search<br>results | Oxidative stress reduction, mitochondrial function improvement     | Protective effects<br>observed in a<br>mouse model of<br>ALS.                                                                                           | [7]       |
| Tamoxifen          | Not specified in<br>SOD1-G93A<br>model in search<br>results | Neuroinflammati<br>on modulation,<br>oxidative stress<br>reduction | Associated with improved survival and slower decline in muscle function in some studies.                                                                |           |
| L-Serine           | Not specified in<br>SOD1-G93A<br>model in search<br>results | Neuroinflammati<br>on modulation,<br>mitochondrial<br>alteration   | Administration to ALS mice dramatically lowered cord levels of D- serine, leading to changes in onset and survival similar to serine racemase deletion. | [2]       |

### **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing preclinical findings. Below are the experimental protocols for the key compounds discussed.



# JNJ-47965567 Administration Protocol (Negative Result Study)

- Animal Model: SOD1-G93A transgenic mice.
- Compound and Vehicle: JNJ-47965567 dissolved in 2-hydroxypropyl-beta-cyclodextrin.
- Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
- Frequency and Duration: Three times per week, starting from disease onset until the experimental endpoint.
- Outcome Measures: Body weight, clinical score, motor coordination (rotarod test), and survival.[2][3]

## JNJ-47965567 Administration Protocol (Positive Result Study)

- Animal Model: SOD1-G93A transgenic mice.
- Compound and Vehicle: JNJ-47965567.
- Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.
- Frequency and Duration: Four times per week, starting from a pre-symptomatic stage (postnatal day 60) until the experimental endpoint.
- Outcome Measures: Disease onset, body weight, motor performance, and survival.[4][5]

#### **A804598 Administration Protocol**

- Animal Model: SOD1-G93A transgenic mice.
- Compound and Vehicle: A804598.
- Dosing: 30 mg/kg administered via intraperitoneal (i.p.) injection.



- Frequency and Duration: Daily, starting from the symptomatic stage (postnatal day 98) until the experimental endpoint.
- Outcome Measures: Motor neuron count, gliosis (GFAP and CD68 staining), and mRNA expression of inflammatory markers.[6]

### Brilliant Blue G (BBG) Administration Protocol

- Animal Model: SOD1-G93A transgenic mice.
- · Compound and Vehicle: Brilliant Blue G or saline control.
- Dosing: 45.5 mg/kg administered via intraperitoneal (i.p.) injection.
- Frequency and Duration: Three times per week, from a pre-symptomatic stage (postnatal days 62-64) until the end-stage of the disease.
- Outcome Measures: Weight, clinical score, motor coordination (rotarod performance), and survival.[6]

## Visualizing Molecular Pathways and Experimental Workflows

### **P2X7 Receptor Signaling Pathway**

The P2X7 receptor, a target for JNJ-47965567, is an ATP-gated ion channel. Its activation leads to the opening of a non-selective cation channel and, with prolonged stimulation, the formation of a larger pore, triggering downstream inflammatory signaling cascades.







Click to download full resolution via product page

P2X7 receptor signaling cascade.

#### **Preclinical Experimental Workflow in SOD1-G93A Mice**

The typical workflow for evaluating therapeutic candidates in the SOD1-G93A mouse model involves several key stages, from animal selection and treatment administration to behavioral and pathological analysis.



Click to download full resolution via product page

Preclinical study workflow.



#### Conclusion

The preclinical evidence for JNJ-47965567 in ALS models is inconsistent, with efficacy appearing to be highly dependent on the treatment regimen, including the frequency of administration and the timing of intervention relative to disease progression. The negative results from a study initiating treatment at disease onset contrast with the modest, sex-specific benefits observed when treatment began pre-symptomatically. This underscores the complexity of translating preclinical findings and the need for standardized and robust experimental protocols.

Compared to other P2X7 antagonists like Brilliant Blue G, which has shown some positive effects on survival in female mice, the therapeutic window and optimal dosing for JNJ-47965567 in ALS remain to be fully elucidated. Further research is warranted to clarify the potential of P2X7 receptor modulation as a therapeutic strategy for ALS and to determine the most effective way to target this pathway. The alternative compounds mentioned offer different mechanisms of action and require further head-to-head preclinical comparisons to ascertain their relative potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. P2X7 Receptor Activation Modulates Autophagy in SOD1-G93A Mouse Microglia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical roles of serine racemase and D-serine in the G93A mSOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen prolongs survival and alleviates symptoms in mice with fatal X-linked myotubular myopathy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulating carnitine palmitoyl transferase 1 affects disease progression in the SOD1
   G93A mouse model of ALS PMC [pmc.ncbi.nlm.nih.gov]



- 6. Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model [mdpi.com]
- 7. State of the field: An informatics-based systematic review of the SOD1-G93A amyotrophic lateral sclerosis transgenic mouse model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47965567 in ALS Models: A Comparative Analysis
  of Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15565123#negative-results-with-jnj-47965567-in-alsmodels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com